molecular formula C10H10BrFO3 B13889979 Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate

Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate

Cat. No.: B13889979
M. Wt: 277.09 g/mol
InChI Key: RJXSAQFWFIJNNA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H10BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, methoxy, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by fluorination and methoxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium fluoride can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with target molecules, influencing their activity and function. The methoxy and methyl groups can also affect the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-fluorobenzoate
  • Methyl 5-bromo-3-fluoro-2-methylbenzoate
  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Uniqueness

Methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

methyl 5-bromo-2-fluoro-4-methoxy-3-methylbenzoate

InChI

InChI=1S/C10H10BrFO3/c1-5-8(12)6(10(13)15-3)4-7(11)9(5)14-2/h4H,1-3H3

InChI Key

RJXSAQFWFIJNNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1OC)Br)C(=O)OC)F

Origin of Product

United States

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